molecular formula C9H10BrNO2S B1361870 4-bromo-N-cyclopropylbenzenesulfonamide CAS No. 331950-30-2

4-bromo-N-cyclopropylbenzenesulfonamide

Cat. No. B1361870
CAS RN: 331950-30-2
M. Wt: 276.15 g/mol
InChI Key: NSAVNBOCCCUKQS-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropylbenzenesulfonamide is a specialty chemical . It has a CAS number of 331950-30-2 .


Synthesis Analysis

The synthesis of 4-Bromo-N-cyclopropylbenzenesulfonamide involves the use of cyclopropylamine . The reaction is carried out in dichloromethane at room temperature . More detailed synthesis procedures can be found in the relevant literature .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclopropylbenzenesulfonamide is represented by the formula C9H10BrNO2S . The InChI key for this compound is NSAVNBOCCCUKQS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-N-cyclopropylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 276.15 . The compound should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Synthesis and Structural Applications

4-bromo-N-cyclopropylbenzenesulfonamide and its derivatives have been explored in the synthesis of various compounds with potential pharmacological applications. For instance, compounds involving methylbenzenesulfonamide structures have been investigated for their role in the synthesis of HIV-1 infection antagonists (Cheng De-ju, 2015). Similarly, benzenesulfonamide derivatives have been used in the synthesis of zinc phthalocyanines with high singlet oxygen quantum yields, showing potential for photodynamic therapy applications in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Analytical Chemistry

In analytical chemistry, compounds like sodium N-bromo-p-nitrobenzenesulfonamide have been utilized as oxidizing titrants. Their synthesis, composition, and structure are critical in direct titrations of various substances, such as ascorbic acid and glutathione, providing rapid and accurate analytical methods (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, D. Mahadevappa, 1983).

Pharmaceutical Intermediates

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used in the synthesis of benzonitriles from aryl bromides, demonstrating its importance in the preparation of pharmaceutical intermediates. The process allows for the efficient synthesis of various compounds, including those with pharmaceutical relevance (P. Anbarasan, H. Neumann, M. Beller, 2011).

Enzyme Inhibition

N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, a class of compounds related to 4-bromo-N-cyclopropylbenzenesulfonamide, have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown significant inhibitory effects on acetylcholinesterase and α-glucosidase, indicating potential therapeutic applications (N. Riaz, 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Mechanism of Action

Target of Action

4-Bromo-N-cyclopropylbenzenesulfonamide belongs to the class of sulfonamide drugs . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-Bromo-N-cyclopropylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the downstream effect of inhibiting bacterial growth and proliferation .

Result of Action

The primary result of the action of 4-Bromo-N-cyclopropylbenzenesulfonamide is the inhibition of bacterial growth and proliferation . This is achieved by disrupting the DNA synthesis pathway in bacteria through the inhibition of folic acid synthesis .

Action Environment

The action, efficacy, and stability of 4-Bromo-N-cyclopropylbenzenesulfonamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature of the environment. For instance, the compound is recommended to be stored in a dry room at normal temperature .

properties

IUPAC Name

4-bromo-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVNBOCCCUKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353546
Record name 4-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-cyclopropylbenzenesulfonamide

CAS RN

331950-30-2
Record name 4-bromo-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and cyclopropylamine (0.27 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-cyclopropylbenzenesulfonamide (0.12 g) was provided after purification. MS (ESI) m/z 276. HPLC purity 100.0% at 210-370 nm, 8.4 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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